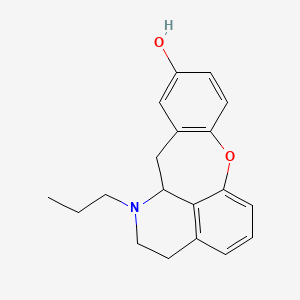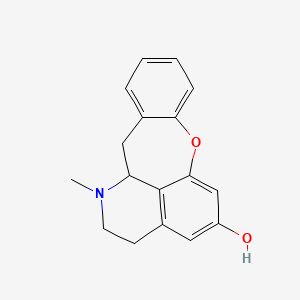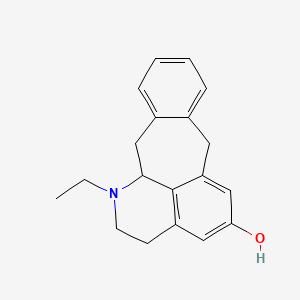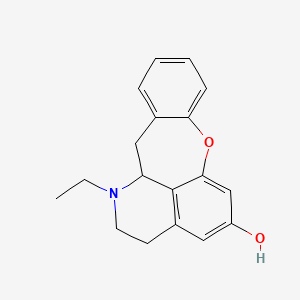
1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol is a complex organic compound with a unique structure that includes both nitrogen and oxygen heteroatoms. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol typically involves multi-step organic reactionsCommon reagents used in the synthesis include hydrazine, acetic acid, and hydrochloric acid under reflux conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to have binding affinity for dopamine receptors, which could explain some of its potential neurological effects .
Comparison with Similar Compounds
1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol can be compared with other similar compounds, such as:
Tetrahydroharman: This compound has a similar core structure but lacks the ethyl group and oxygen heteroatom.
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another related compound with a different substitution pattern. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
11-ethyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-16-ol |
InChI |
InChI=1S/C18H19NO2/c1-2-19-8-7-13-9-14(20)11-17-18(13)15(19)10-12-5-3-4-6-16(12)21-17/h3-6,9,11,15,20H,2,7-8,10H2,1H3 |
InChI Key |
KAUFSVBKTMJNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C3C1CC4=CC=CC=C4OC3=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


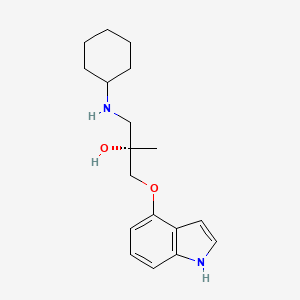
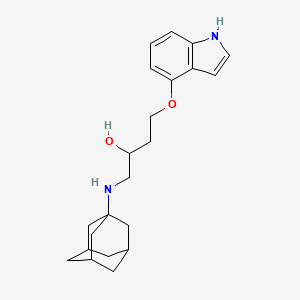
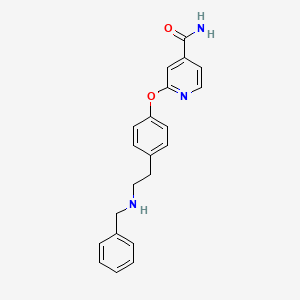
![6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
![6-Benzyl-8-butyl-6,8-diaza-bicyclo[3.2.2]nonan-2-ol](/img/structure/B10794441.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)

![6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794453.png)
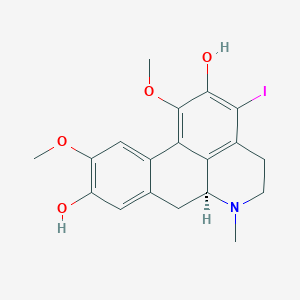
![(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)
